Head-to-Head ATPase Inhibition: B141 vs. B172
In a direct comparator study within the same experimental series, Myosin modulator 1 (B141, target compound) inhibited myosin ATPase activity in rabbit psoas muscle (IC25 = 0.42 μM), porcine atrium (IC25 = 0.13 μM), and porcine ventricle (IC25 = 3.09 μM) . The structurally related analog Myosin modulator 2 (B172) exhibited IC25 values of 2.013 μM (rabbit psoas), 2.94 μM (porcine atrium), and 20.93 μM (porcine ventricle) in the same assays . The target compound demonstrates approximately 4.8-fold greater potency in rabbit psoas, 22.6-fold greater potency in porcine atrium, and 6.8-fold greater potency in porcine ventricle relative to B172 .
| Evidence Dimension | Myosin ATPase inhibition (IC25, μM) |
|---|---|
| Target Compound Data | Rabbit psoas: 0.42 μM; Porcine atrium: 0.13 μM; Porcine ventricle: 3.09 μM |
| Comparator Or Baseline | Myosin modulator 2 (Compound B172): Rabbit psoas IC25 = 2.013 μM; Porcine atrium IC25 = 2.94 μM; Porcine ventricle IC25 = 20.93 μM |
| Quantified Difference | 4.8× (psoas); 22.6× (atrium); 6.8× (ventricle) greater potency for target compound |
| Conditions | Myosin ATPase activity assays in rabbit psoas, porcine atrium, and porcine ventricle tissue preparations |
Why This Matters
This multi-tissue, head-to-head dataset directly informs experimental design by enabling quantitative prediction of effective concentration ranges across different muscle preparations—critical for in vitro and ex vivo studies where tissue-specific myosin isoform responses determine experimental outcomes.
